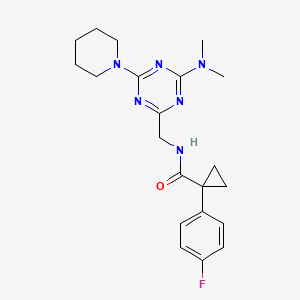

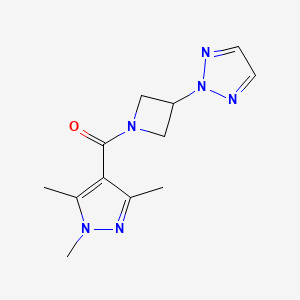

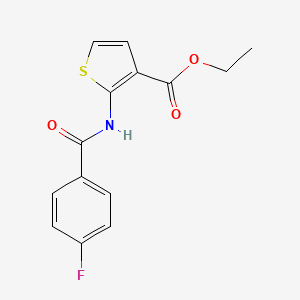

![molecular formula C16H22ClN5O2S B2970210 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1185080-56-1](/img/structure/B2970210.png)

2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 1H-pyrazole-5-carboxamide . Pyrazole derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity . They are often incorporated as a core structure into pesticide molecules for the purpose of improving bioactivity .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of 1H-pyrazole-5-carboxamide derivatives involves a condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The resulting compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds was characterized by 1H NMR, mass spectrometry, and elemental analysis . The pyrazole ring plays an important role in drug design . In particular, 1H-pyrazole-5-carboxamide derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions and reactions with thionyl chloride . The resulting compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis . Most target compounds were obtained in overall yields in the range of 30–50% .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Anticancer and Anti-inflammatory Applications : A study by Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines derivatives, related to the compound , for their potential use as anticancer and anti-5-lipoxygenase agents, indicating its relevance in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

Development of Novel Heterocyclic Compounds : Kumar and Mashelker (2007) conducted research on the synthesis of novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety. These types of compounds, which include the compound in focus, are of interest due to their potential pharmacological activities (Kumar & Mashelker, 2007).

Exploring Polyheterocyclic Systems : Bakhite et al. (2005) synthesized various pyridothienopyrimidines and related systems, demonstrating the compound's role in forming complex heterocyclic structures, which are often significant in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Properties : Research by Gouda et al. (2010) looked into the synthesis of thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, a structure related to the compound of interest, for their potential antimicrobial activities, highlighting its potential use in combating microbial infections (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Chemical Synthesis and Characterization

Novel Synthesis Methods : Studies like those conducted by Yıldırım, Kandemirli, and Demir (2005) provide insights into the synthesis methods and chemical reactions involving similar pyrazole carboxamide compounds, contributing to the understanding of their chemical properties and potential applications (Yıldırım, Kandemirli, & Demir, 2005).

Characterization and Potential Applications : Quiroga et al. (1999) focused on the NMR solution studies and X-ray diffraction of related pyrazolopyridines, providing a deeper understanding of their structure and potential applications in various fields (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).

Mecanismo De Acción

Target of action

The compound contains a pyrazole moiety, which is a versatile scaffold in medicinal chemistry and is often used as a starting material for the preparation of more complex heterocyclic systems . Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, the target of action could be one or more of these biological systems, depending on the specific substitutions and overall structure of the compound.

Safety and Hazards

While specific safety and hazard information for this compound is not available in the resources, it’s important to note that safety precautions should always be taken while handling chemical compounds. For instance, 1H-Pyrazole-1-carboxamidine hydrochloride, a pyrazole derivative, is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S.ClH/c1-4-21-6-5-10-12(8-21)24-16(13(10)14(17)22)18-15(23)11-7-9(2)19-20(11)3;/h7H,4-6,8H2,1-3H3,(H2,17,22)(H,18,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOHCOZGPSQUJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NN3C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

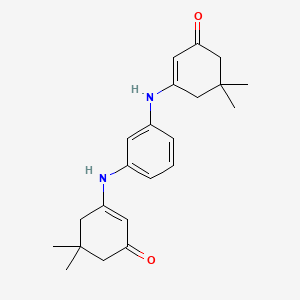

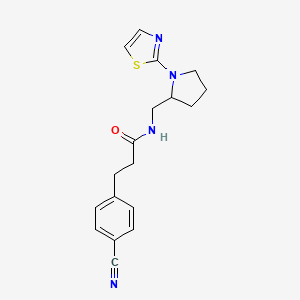

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)

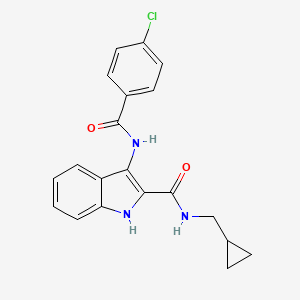

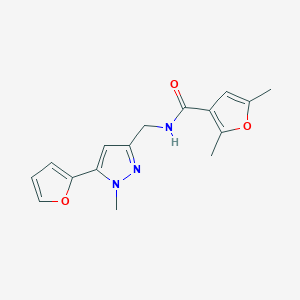

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)

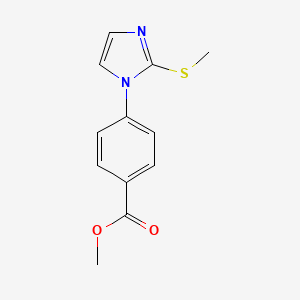

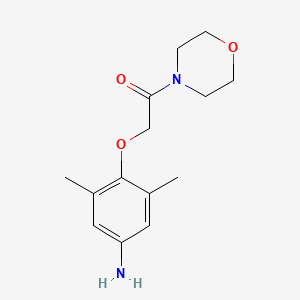

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)

![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)